1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features:
- A 7-(4-(2-methoxybenzoyl)piperazine) moiety, enhancing solubility and enabling modulation of target binding via the piperazine scaffold.
Triazolopyrimidines are widely studied for their pharmacological versatility, including applications in oncology, neurology, and cardiovascular diseases .
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-18-10-8-17(9-11-18)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)19-6-4-5-7-20(19)33-2/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBNQDQROSUHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. . Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines. For instance:
- Study on MCF-7 Cells: A derivative similar to this compound demonstrated a significant increase in apoptosis by 58.29-fold compared to untreated controls .
This suggests that the compound may interact with cellular pathways involved in cancer progression, making it a candidate for further development in oncology.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in disease processes:
- Gcn2 Inhibition: It has been identified as a Gcn2 inhibitor, which is significant in regulating cellular stress responses and may have implications in cancer therapy and neurodegenerative diseases .
Case Studies
Several case studies have documented the effectiveness of triazolopyrimidine derivatives similar to this compound:
Biochemical Applications
The compound's unique structure allows for potential applications in biochemical research:
- Synthesis of Analogues: The ability to modify the piperazine or triazolo-pyrimidine moieties opens avenues for synthesizing analogues that may possess enhanced biological activities or reduced side effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Comparative Findings
Structural and Functional Differences
- Pharmacological Implications: The piperazine scaffold in the target compound and its analogs facilitates tunable interactions with enzymes or receptors, as seen in adenosine receptor modulators like BIIB014 . Bulkier substituents (e.g., SC241’s bromo-isopropylphenyl ) may hinder binding to compact active sites compared to the target’s ethoxyphenyl group.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-methoxybenzoyl group enhances water solubility compared to tert-butyl or thioether substituents in other analogs .
Biological Activity
The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine represents a novel class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29N9O
- Molecular Weight : 447.54 g/mol
- CAS Number : 1448694-02-7
The compound is characterized by a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Kinases : Similar triazolopyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and activating pro-apoptotic pathways .
- Targeting EGFR and PI3K Pathways : Molecular docking studies suggest that this compound may effectively interact with Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), leading to reduced tumor growth rates in various cancer cell lines .
Cytotoxicity Profiles
The cytotoxic effects of the compound were evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 19.4 ± 0.22 | |
| HCT-116 (Colon) | 11.94 | |
| PC-3 (Prostate) | 14.5 ± 0.30 | |
| SKOV3 (Ovarian) | 8.0 |
These results indicate that the compound exhibits significant potency against multiple cancer types, surpassing established chemotherapeutics like doxorubicin in some cases.
Case Studies
-
Study on MCF-7 Cell Line :
A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than that of doxorubicin, indicating its potential as a more effective treatment option for breast cancer . -
In Vivo Studies :
Preclinical trials have shown that administration of this compound in animal models resulted in reduced tumor sizes and improved survival rates compared to controls, further supporting its anticancer efficacy .
Pharmacokinetics
Pharmacokinetic properties are crucial for understanding the therapeutic potential of any drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest favorable pharmacokinetic profiles for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
